molecular formula C8H16ClNO2 B3203920 Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride CAS No. 1024618-29-8

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B3203920
CAS No.: 1024618-29-8
M. Wt: 193.67
InChI Key: PYKBWUZZPSEGLC-ZJLYAJKPSA-N
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Description

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS: 1024618-29-8) is a chiral cyclohexane derivative featuring a trans-configuration of the amino and ester groups at the 1- and 2-positions of the cyclohexane ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research . Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 217.67 g/mol. The compound is commercially available at 95% purity and is often utilized in the preparation of enantiomerically pure compounds due to its rigid cyclohexane backbone and stereochemical control .

Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024618-29-8
Record name methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of (1r,2r)-2-aminocyclohexane-1-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry allows for selective reactions that can lead to the formation of various derivatives used in organic synthesis.

Biology

The compound is studied for its potential biological activity , particularly in neuropharmacology. It may interact with neurotransmitter systems and influence enzyme functions, which could have implications for treating mood disorders.

Medicine

Research indicates that this compound exhibits therapeutic properties . It has been investigated for its potential use in drug development targeting conditions such as anxiety and depression. Its ability to modulate neurotransmitter release dynamics is particularly noteworthy.

Industry

In industrial applications, this compound is employed in the production of various chemical products and materials, showcasing its versatility beyond laboratory settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymes: Influences metabolic pathways.
  • Receptors: Binds selectively to central nervous system receptors, modulating neurotransmitter release.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologyModulates neurotransmitter systems affecting mood disorders
Enzyme InteractionInfluences enzyme functions in metabolic pathways
Receptor BindingSelectively binds to CNS receptors

Case Studies

Several studies have explored the pharmacological potential of this compound:

Anxiety Models:
In animal studies, this compound demonstrated anxiolytic effects comparable to established anxiolytics. This suggests its potential use in treating anxiety disorders.

Depression Models:
The compound has shown efficacy in reducing depressive-like behaviors in rodent models, indicating its role as a potential antidepressant agent.

Mechanistic Studies:
Investigations into molecular mechanisms revealed that the compound affects neurotransmitter release dynamics, particularly serotonin and norepinephrine pathways.

Mechanism of Action

The mechanism by which methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride (JW-0539)
  • CAS : 362490-42-4
  • Molecular Formula: C₈H₁₆ClNO₂
  • Stereochemistry : (1s,2r)
  • Despite identical molecular formulas, this isomer may exhibit distinct crystallographic packing or solubility profiles compared to the (1r,2r) form .
Methyl 4-aminocyclohexane-1-carboxylate (QM-3794)
  • CAS : 175867-59-1
  • Molecular Formula: C₈H₁₅NO₂
  • Key Differences: The amino group is located at the 4-position instead of the 2-position, reducing steric hindrance near the ester moiety. This positional change can influence hydrogen-bonding interactions and catalytic activity in coordination chemistry applications .

Functional Group Variations

Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate hydrochloride
  • CAS : 1346773-51-0
  • Molecular Formula: C₁₈H₂₇ClNO₂
  • Key Differences: Substitution of the methyl ester with an ethyl group and the addition of a phenylethylamino side chain introduces hydrophobicity and steric bulk. This compound is tailored for applications requiring lipophilic intermediates, such as drug delivery systems .
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride
  • CAS: Not explicitly listed (see Reference Example 89 in )
  • Molecular Formula: C₉H₁₈ClNO₂
  • Key Differences: The amino group is replaced with a methylamino group at the 1-position, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity. This modification is critical in medicinal chemistry for tuning bioavailability .

Pharmacologically Active Analogs

Tramadol Hydrochloride
  • CAS : 22204-88-2
  • Molecular Formula: C₁₆H₂₆ClNO₂
  • Key Differences: Tramadol features a cyclohexanol core with a methoxyphenyl group and dimethylaminomethyl side chain. Unlike the target compound, Tramadol acts as a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor, highlighting how structural complexity and stereochemistry (1r,2r configuration) dictate pharmacological activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Stereochemistry Purity Key Applications
Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate HCl 1024618-29-8 C₈H₁₆ClNO₂ (1r,2r) 95% Chiral synthesis, intermediates
Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate HCl 362490-42-4 C₈H₁₆ClNO₂ (1s,2r) 95% Stereochemical studies
Tramadol Hydrochloride 22204-88-2 C₁₆H₂₆ClNO₂ (1r,2r) >98% Analgesic drug

Research Findings and Implications

  • Stereochemical Influence : The (1r,2r) configuration in the target compound provides a rigid scaffold for asymmetric catalysis, as seen in studies on FFAR1 agonists where stereochemistry directly correlates with receptor binding affinity .
  • Pharmacological Relevance : Tramadol’s structural complexity underscores the importance of cyclohexane derivatives in drug design, though the target compound itself lacks reported bioactivity .

Biological Activity

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. Its unique structural features contribute to its diverse biological activities, particularly in neuropharmacology and enzyme modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclohexane ring with an amino group and a carboxylate ester. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its stereochemistry is crucial for its interaction with biological targets, influencing its binding affinity and selectivity towards specific receptors .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to modulate receptor activity, potentially influencing conditions such as anxiety and depression. The compound may interact with various molecular targets, including:

  • Enzymes : It can influence enzyme functions, affecting metabolic pathways.
  • Receptors : The compound's structure allows it to bind selectively to receptors in the central nervous system, modulating neurotransmitter release and receptor dynamics .

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological effects. It has been studied for its potential to act as a modulator of neurotransmitter systems, which may have implications for treating anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologyModulates neurotransmitter systems affecting mood disorders
Enzyme InteractionInfluences enzyme functions in metabolic pathways
Receptor BindingSelectively binds to CNS receptors

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Anxiety Models : In animal studies, this compound demonstrated anxiolytic effects comparable to established anxiolytics. This suggests its potential use in treating anxiety disorders.
  • Depression Models : The compound has shown efficacy in reducing depressive-like behaviors in rodent models, indicating its role as a potential antidepressant agent .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound affects neurotransmitter release dynamics, particularly serotonin and norepinephrine pathways .

Synthesis and Applications

This compound is synthesized through various methods involving cyclization reactions and chiral resolution techniques. Its applications extend beyond neuropharmacology; it is also utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride?

  • Methodological Answer : Enantioselective synthesis can be optimized using chiral catalysts (e.g., transition-metal complexes or organocatalysts) to control stereochemistry during the cyclohexane ring formation. Post-synthetic purification via recrystallization or chiral chromatography is critical. For example, diastereomeric salt formation with chiral resolving agents can enhance enantiomeric excess (ee) . Reaction monitoring by chiral HPLC or polarimetry ensures purity.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm proton environments and carbon frameworks. Coupling constants in 1H^1H-NMR help verify the trans-1,2-substitution pattern on the cyclohexane ring.
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., FFP2 masks) is advised if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency contacts like CHEMTREC (+1 703-741-5970) should be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental crystallographic data?

  • Methodological Answer :

  • Computational Validation : Compare density functional theory (DFT)-optimized geometries with X-ray crystallographic data (e.g., bond lengths, angles, and torsion angles). Discrepancies may arise from crystal packing effects or solvent interactions.
  • Refinement Tools : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystallographic data .
  • Dynamic NMR : Variable-temperature NMR can detect conformational flexibility that static computational models might overlook.

Q. What strategies mitigate solubility limitations of this compound in aqueous biological assay buffers?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water or ethanol-water mixtures (≤10% organic phase) to enhance solubility without denaturing proteins.
  • Prodrug Design : Modify the ester or amine groups to improve hydrophilicity (e.g., replacing methyl ester with a phosphate prodrug).
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) or cyclodextrins to solubilize the compound in vitro .

Q. How should discrepancies between in vitro enzyme inhibition data and in vivo pharmacological outcomes be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Plasma Protein Binding : Use equilibrium dialysis to evaluate binding affinity, which may reduce free drug availability.
  • Metabolite Identification : LC-MS/MS can detect active metabolites contributing to in vivo efficacy not observed in vitro .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Ensure cell lines are authenticated (e.g., STR profiling) and tested for mycoplasma contamination.
  • Assay Conditions : Standardize culture media, serum concentrations, and incubation times. Differences in membrane permeability (e.g., P-glycoprotein expression) may explain variability.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values, minimizing outliers via triplicate replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride
Reactant of Route 2
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Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.